2-(Aminomethyl)-2-methylbutanedioic acid
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Overview
Description
2-(Aminomethyl)-2-methylbutanedioic acid is an organic compound that features both an amino group and a carboxylic acid group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-2-methylbutanedioic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with an amine source under controlled conditions. For example, the reaction of a carboxylic acid derivative with an aminomethyl group can yield the desired compound. The reaction conditions typically involve the use of an acid catalyst and may require specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-2-methylbutanedioic acid can undergo a variety of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols under suitable conditions.
Substitution: The compound can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(Aminomethyl)-2-methylbutanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amino acid metabolism and enzyme interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-2-methylbutanedioic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the carboxylic acid groups can participate in ionic interactions. These interactions can influence the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acids and derivatives with aminomethyl groups, such as 4-(aminomethyl)benzoic acid and 1-(aminomethyl)-2-phenylindole .
Uniqueness
What sets 2-(Aminomethyl)-2-methylbutanedioic acid apart is its specific structure, which allows for unique interactions with biological molecules. This makes it a valuable compound for research and industrial applications, as it can be used to design molecules with specific properties and functions .
Properties
Molecular Formula |
C6H11NO4 |
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Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-(aminomethyl)-2-methylbutanedioic acid |
InChI |
InChI=1S/C6H11NO4/c1-6(3-7,5(10)11)2-4(8)9/h2-3,7H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
ICHQIDCUXZKMFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)(CN)C(=O)O |
Origin of Product |
United States |
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